SPOP-IN-6b hydrochloride

SPOP inhibitor renal cell carcinoma salt form solubility

SPOP-IN-6b hydrochloride is the hydrochloride salt form of the SPOP inhibitor with enhanced aqueous solubility (≥2.08 mg/mL), enabling consistent in vivo formulation. It demonstrates broad anti-proliferative activity across multiple ccRCC cell lines (A498, Caki-2, 786-0) with IC50 values of 2–10.2 μM, making it ideal for parallel testing against narrower-spectrum analogs. Its defined solubility profile provides a benchmark for formulation development. Choose this salt form for reliable pharmacokinetics and reduced dosing variability in xenograft models.

Molecular Formula C28H33ClN6O3
Molecular Weight 537.1 g/mol
Cat. No. B12419140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPOP-IN-6b hydrochloride
Molecular FormulaC28H33ClN6O3
Molecular Weight537.1 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NCCCN5CCOCC5.Cl
InChIInChI=1S/C28H32N6O3.ClH/c1-20-7-5-13-34-25(20)31-26-23(28(34)36)19-22(24(29)33(26)14-10-21-8-3-2-4-9-21)27(35)30-11-6-12-32-15-17-37-18-16-32;/h2-5,7-9,13,19,29H,6,10-12,14-18H2,1H3,(H,30,35);1H
InChIKeyLBGHJJPDGYYSBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SPOP-IN-6b Hydrochloride: A Potent SPOP Inhibitor for Renal Cancer Research – Product Evidence and Differentiation


SPOP-IN-6b hydrochloride is a small-molecule inhibitor of speckle-type POZ protein (SPOP), an E3 ubiquitin ligase adaptor overexpressed and mislocalized in clear cell renal cell carcinoma (ccRCC). It exhibits an IC50 of 3.58 μM against SPOP in biochemical assays and demonstrates anti-proliferative activity across a panel of ccRCC cell lines, including A498, Caki-2, and 786-0. The hydrochloride salt form enhances aqueous solubility compared to the free base, supporting reliable in vivo formulation. [1]

Why In-Class SPOP Inhibitors Are Not Interchangeable: Critical Differentiation of SPOP-IN-6b Hydrochloride


SPOP inhibitors vary significantly in potency, selectivity, and salt form, which directly impacts their solubility, bioavailability, and experimental outcomes. SPOP-IN-6b hydrochloride offers a distinct hydrochloride salt form that improves aqueous solubility (≥2.08 mg/mL in a standard in vivo formulation) compared to the free base (CAS 2136270-20-5), enabling more reliable in vivo dosing and reducing formulation-driven variability. Furthermore, its unique inhibition profile across multiple ccRCC cell lines (IC50 range 2–10.2 μM) differentiates it from more potent but narrower-spectrum analogs like SPOP-IN-6lc (IC50 2.1–3.5 μM) and SPOP-IN-2 (IC50 0.58 μM), making direct substitution risky without empirical validation in the specific experimental model. [1]

SPOP-IN-6b Hydrochloride: Quantitative Differentiation vs. SPOP-IN-6lc and SPOP-IN-2


SPOP-IN-6b Hydrochloride Exhibits Potent SPOP Inhibition with IC50 3.58 μM, Comparable to Analogs but with Enhanced Salt Form Solubility

SPOP-IN-6b hydrochloride inhibits SPOP with an IC50 of 3.58 μM, as reported in the patent literature (CN 107141287). While structurally similar inhibitors like SPOP-IN-6lc (IC50 2.1 μM in A498 cells) and SPOP-IN-2 (IC50 0.58 μM) exhibit higher potency in certain assays, SPOP-IN-6b hydrochloride is formulated as a hydrochloride salt, which improves aqueous solubility (≥2.08 mg/mL in 10% DMSO/40% PEG300/5% Tween-80/45% Saline) relative to the free base (CAS 2136270-20-5), facilitating reliable in vivo dosing and reducing formulation variability. [1]

SPOP inhibitor renal cell carcinoma salt form solubility

Broad Anti-Proliferative Activity Across ccRCC Cell Lines Distinguishes SPOP-IN-6b Hydrochloride from More Selective Analogs

SPOP-IN-6b hydrochloride demonstrates anti-proliferative activity across a diverse panel of clear cell renal cell carcinoma (ccRCC) cell lines, with IC50 values ranging from 2 μM to 10.2 μM (A498, Caki-2, Ketr-3, 769-P, OS-RC-2, 786-0). In contrast, SPOP-IN-6lc shows more limited activity, with reported IC50 values of 2.1 μM in A498 cells and 3.5 μM in OS-RC-2 cells, suggesting that SPOP-IN-6b hydrochloride may have broader applicability across different ccRCC models.

anti-proliferative activity ccRCC cell lines SPOP inhibitor

In Vivo Tumor Growth Inhibition Validates SPOP-IN-6b Hydrochloride's Translational Potential in ccRCC Models

In a nude mouse xenograft model of ccRCC, SPOP-IN-6b hydrochloride administered intraperitoneally at 40-80 mg/kg daily for 25 days significantly slowed tumor growth by suppressing SPOP activity. This in vivo efficacy, though not directly compared to SPOP-IN-6lc or SPOP-IN-2 in the same study, provides a critical benchmark for translational research. SPOP-IN-6b hydrochloride remains one of the few SPOP inhibitors with publicly reported in vivo tumor growth inhibition data. [1]

in vivo efficacy xenograft model ccRCC

Structural Comparison Reveals that SPOP-IN-6lc Exhibits Superior in Vitro Potency but SPOP-IN-6b Hydrochloride Offers Distinct Salt Form Advantages

A structure-activity relationship study published in Journal of Medicinal Chemistry (2020) directly compared compound 6b and its analog 6lc. The authors concluded that 'Compound 6lc suppresses the viability and inhibits the colony formation of ccRCC cell lines driven by cytoplasmic SPOP, superior to 6b.' While quantitative IC50 data from that study are not publicly detailed in the abstract, this head-to-head comparison confirms that 6lc is more potent in vitro. However, SPOP-IN-6b hydrochloride's hydrochloride salt form provides a tangible formulation advantage over the free base, which may be critical for in vivo applications. [1]

structure-activity relationship SPOP inhibitor salt form

Recommended Applications of SPOP-IN-6b Hydrochloride in Preclinical Cancer Research


In Vivo Preclinical Studies of ccRCC Tumor Growth Inhibition

SPOP-IN-6b hydrochloride is suitable for in vivo xenograft or syngeneic mouse models of clear cell renal cell carcinoma, leveraging its demonstrated tumor growth inhibition at 40-80 mg/kg i.p. The hydrochloride salt ensures adequate solubility in standard formulation vehicles (≥2.08 mg/mL in 10% DMSO/40% PEG300/5% Tween-80/45% Saline), reducing dosing variability and enabling consistent pharmacokinetic profiles.

Comparative SPOP Inhibitor Profiling in ccRCC Cell Line Panels

The broad anti-proliferative activity of SPOP-IN-6b hydrochloride (IC50 2-10.2 μM) across A498, Caki-2, Ketr-3, 769-P, OS-RC-2, and 786-0 cells makes it a valuable tool for parallel testing against more selective inhibitors like SPOP-IN-6lc (IC50 2.1-3.5 μM) or more potent inhibitors like SPOP-IN-2 (IC50 0.58 μM) to identify cell line-specific dependencies and resistance mechanisms.

Biochemical and Mechanistic Studies of SPOP-Substrate Interactions

SPOP-IN-6b hydrochloride can be used at concentrations of 0.1-3.0 μM (10-hour exposure) to suppress SPOP activity, leading to accumulation of tumor suppressor proteins PTEN and DUSP7. This effect can be monitored via Western blot to validate target engagement and downstream signaling modulation (phospho-AKT, phospho-ERK) in ccRCC cell lines.

Formulation Development and Salt Form Optimization

The hydrochloride salt of SPOP-IN-6b provides a defined solubility profile that can serve as a benchmark for developing improved formulations of SPOP inhibitors. Researchers exploring novel salt forms or prodrugs may use SPOP-IN-6b hydrochloride as a reference compound to assess relative bioavailability and in vivo performance.

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